Cyamemazine is a phenothiazine-class antipsychotic agent distinguished by a pharmacological profile that includes potent anxiolytic effects. Unlike typical phenothiazines, its mechanism involves potent antagonism of multiple serotonin receptors in addition to dopamine receptor blockade. The compound is supplied as a tartrate salt (CAS 93841-82-8), a formulation choice often made to enhance physicochemical properties such as solubility and stability, which are critical for consistent performance in both preclinical research and formulation development.
Substituting Cyamemazine tartrate with its free base or other phenothiazine antipsychotics can compromise experimental outcomes and processability. The tartrate salt form is specifically utilized to improve aqueous solubility and handling characteristics compared to the free base, a critical factor for creating reliable stock solutions and aqueous formulations for in vivo or in vitro assays. Furthermore, Cyamemazine's unique receptor binding profile, characterized by high affinity for specific serotonin receptors, confers distinct anxiolytic properties not found in more common in-class substitutes like chlorpromazine or its close structural analog levomepromazine. This makes it a specific tool for studies where both antipsychotic and anxiolytic effects are being investigated, rendering simple substitution inappropriate.
The use of Cyamemazine as a tartrate salt is a deliberate formulation choice to enhance its physicochemical properties for research and development. Salt formation with acids like tartaric acid is a standard and effective strategy to improve the dissolution properties and aqueous solubility of active pharmaceutical ingredients that are basic, like the cyamemazine free base. This enhancement is critical for preparing stock solutions, ensuring bioavailability in preclinical models, and achieving batch-to-batch consistency in experimental setups.
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Marketed and studied as a tartrate salt to improve dissolution properties. |
| Comparator Or Baseline | Cyamemazine free base (CAS 3546-03-0), which has lower intrinsic aqueous solubility. |
| Quantified Difference | Not explicitly quantified in sources, but the principle of using tartrate salts to enhance solubility of basic APIs is well-established. |
| Conditions | Aqueous media for in vitro and in vivo experimental preparations. |
Procuring the tartrate salt mitigates risks of poor solubility and inconsistent results associated with the free base, simplifying experimental workflows.
Cyamemazine's anxiolytic effects are attributed to its potent blockade of serotonin 5-HT2C receptors. It exhibits a high affinity for human 5-HT2C receptors with a Ki of 11.8 nM. This is a key differentiator from typical phenothiazines and is comparable to its affinity for dopamine D2 receptors (Ki of 5.8 nM for hD2), a ratio that contributes to its atypical profile. This potent 5-HT2C antagonism is a primary driver for its selection in studies of psychosis-associated anxiety.
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
| Target Compound Data | 11.8 nM (h5-HT2C); 5.8 nM (hD2) |
| Comparator Or Baseline | Chlorpromazine, a benchmark phenothiazine, has a significantly lower affinity for 5-HT2C receptors relative to its D2 affinity. |
| Quantified Difference | Cyamemazine's Ki for h5-HT2C is approximately 2-fold weaker than its Ki for hD2, indicating a balanced profile not seen in many typical antipsychotics. |
| Conditions | In vitro binding assays using human recombinant receptors expressed in CHO cells. |
For research into anxiety co-morbid with psychosis, Cyamemazine provides a specific mechanism of action that is absent in common substitutes like Chlorpromazine.
Cyamemazine demonstrates a receptor binding profile similar to atypical antipsychotics, with a higher affinity for human serotonin 5-HT2A receptors than for dopamine D2 receptors. The measured Ki for h5-HT2A is 1.5 nM, which is approximately four times more potent than its affinity for hD2 receptors (Ki = 5.8 nM). This high 5-HT2A/D2 affinity ratio is a key feature of modern atypical antipsychotics and is associated with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical agents like Chlorpromazine.
| Evidence Dimension | Receptor Binding Affinity Ratio (Ki D2 / Ki 5-HT2A) |
| Target Compound Data | 3.87 (5.8 nM / 1.5 nM) |
| Comparator Or Baseline | Typical antipsychotics (e.g., Haloperidol, Chlorpromazine) which generally have D2 affinity significantly greater than or equal to their 5-HT2A affinity (ratio ≤ 1). |
| Quantified Difference | The >1 ratio for Cyamemazine aligns it with atypical antipsychotics and distinguishes it from typical phenothiazines. |
| Conditions | In vitro binding assays using human recombinant receptors. |
This compound is preferable for preclinical models where D2-mediated motor side effects could confound behavioral readouts, offering a cleaner pharmacological profile than typical phenothiazines.
Due to its potent, dual antagonism of dopamine D2 and serotonin 5-HT2C receptors, this compound is specifically suited for animal models investigating treatments for conditions where psychotic symptoms are accompanied by significant anxiety. Its atypical profile suggests a lower risk of motor side effects that could interfere with behavioral assessments.
The procurement of the tartrate salt form is the correct choice for studies requiring oral or parenteral administration. Its enhanced solubility and dissolution characteristics over the free base simplify the preparation of homogenous, stable dosing solutions, which is critical for reproducible pharmacokinetic and pharmacodynamic studies.
Cyamemazine tartrate serves as a valuable reference compound in receptor binding and functional assays. Its distinct high-affinity binding to 5-HT2A and 5-HT2C receptors, alongside D2 antagonism, makes it an ideal comparator for screening new chemical entities designed to have atypical antipsychotic profiles with anxiolytic components.
Irritant;Environmental Hazard